![molecular formula C14H14F3N3O2S B2698895 5-((4-(Trifluoromethyl)benzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034401-44-8](/img/structure/B2698895.png)
5-((4-(Trifluoromethyl)benzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a pyrazine ring (a six-membered ring with two nitrogen atoms) fused with a pyrazolo ring (a five-membered ring with two nitrogen atoms). It also contains a trifluoromethyl group (-CF3) and a benzyl group attached to a sulfonyl group (-SO2-) .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The trifluoromethyl group is a functional group that has the formula -CF3 . The benzyl group is a functional group derived from benzene, and the sulfonyl group is a functional group with the structure R-S(=O)2-R’, where R and R’ are organic groups .Scientific Research Applications
Antimicrobial and Antitubercular Activities
Several studies have focused on the synthesis of pyrazole derivatives containing aryl sulfonate moieties, which have shown significant antimicrobial and antitubercular activities. For instance, compounds bearing an aryl sulfonate moiety were synthesized and demonstrated potent anti-inflammatory properties along with activity against microbial strains, including both Gram-positive and Gram-negative bacteria as well as fungal strains (Kendre et al., 2013). Similarly, benzene sulfonamide pyrazole oxadiazole derivatives were evaluated for their antimicrobial and antitubercular activities, with certain compounds showing good antibacterial activity against strains such as E. coli and S. aureus, and notable antitubercular agents against M. tuberculosis (Shingare et al., 2022).
Anti-inflammatory Applications
The synthesis of 1,5-diarylpyrazole derivatives has been explored for blocking cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Extensive work in this area led to the identification of celecoxib, a well-known anti-inflammatory drug, highlighting the therapeutic potential of such compounds in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Enzyme Inhibition
New substituted pyrazolones and dipyrazolotriazines have been synthesized and characterized as promising inhibitors of tyrosyl-tRNA synthetase and peroxiredoxin-5, showcasing their potential as dual antimicrobial/antioxidant agents to combat multidrug-resistant bacteria and oxidative stress-related diseases (Othman et al., 2021).
Synthesis of Novel Heterocycles
Research into the synthesis of sulfonamide derivatives containing the pyrazol-1-yl-pyridazine fragment has shown that these compounds are promising targets for new substances with specific biological activities, particularly as inhibitors of human carbonic anhydrases involved in various biochemical processes (Komshina et al., 2020).
Anticancer Activity
Studies on novel pyrazole derivatives and their tumor cell growth inhibitory activity have led to the discovery of compounds with significant antiviral activities against strains like bird flu influenza (H5N1), showcasing the potential of these compounds in antitumor and antiviral therapies (Hebishy et al., 2020).
Safety And Hazards
properties
IUPAC Name |
5-[[4-(trifluoromethyl)phenyl]methylsulfonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2S/c15-14(16,17)12-3-1-11(2-4-12)10-23(21,22)19-7-8-20-13(9-19)5-6-18-20/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHQHNIPMPFJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-(Trifluoromethyl)benzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-1-(3-methylphenyl)-N-[3-(2-oxoazetidin-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B2698816.png)
![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2698820.png)
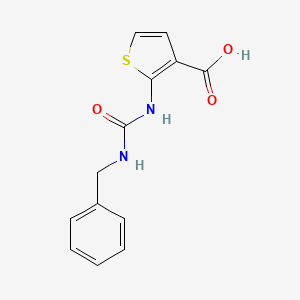
![N-(2-phenylpropyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2698822.png)
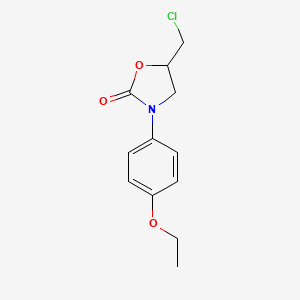
![Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B2698825.png)
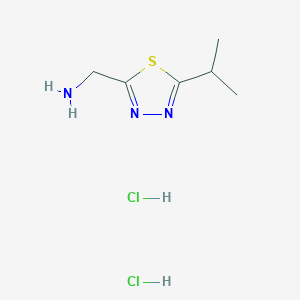
![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2698828.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide](/img/structure/B2698830.png)
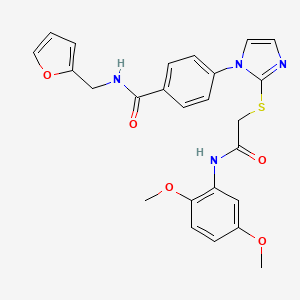
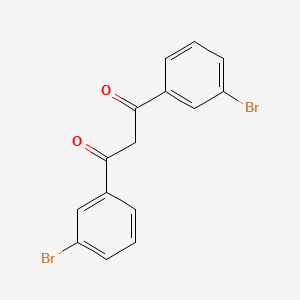
![(3-Hydroxy-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4,6-trimethylphenyl)methanone](/img/structure/B2698833.png)
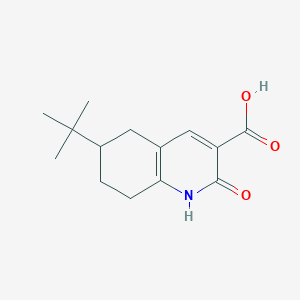
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzamide](/img/structure/B2698835.png)